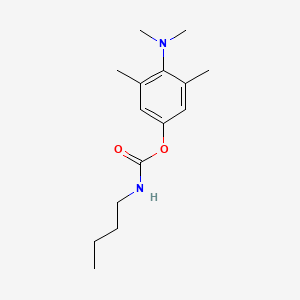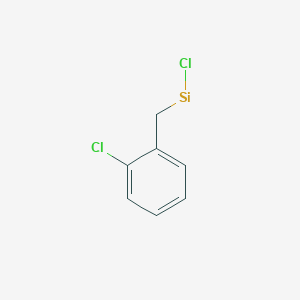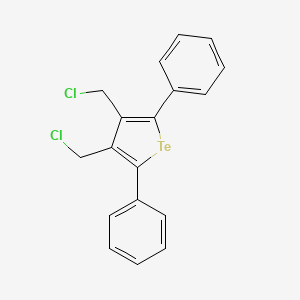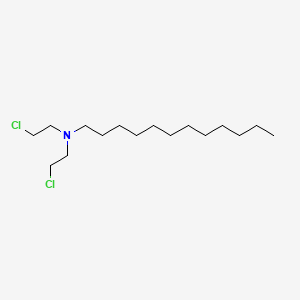
(2-Methylphenoxy)tris(2-methylpropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylphenoxy)tris(2-methylpropyl)silane is an organosilicon compound with the molecular formula C19H34OSi. This compound is characterized by the presence of a silane group bonded to three 2-methylpropyl groups and one 2-methylphenoxy group. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenoxy)tris(2-methylpropyl)silane typically involves the reaction of 2-methylphenol with tris(2-methylpropyl)silane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(2-Methylphenoxy)tris(2-methylpropyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
(2-Methylphenoxy)tris(2-methylpropyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2-Methylphenoxy)tris(2-methylpropyl)silane involves the interaction of the silane group with various molecular targets. The silane group can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
Triisobutylsilane: Similar in structure but lacks the phenoxy group.
Tris(2-methoxyethoxy)(vinyl)silane: Contains methoxyethoxy groups instead of methylpropyl groups.
Tris(2-methoxyphenyl)phosphine: Contains a phosphine group instead of a silane group.
Uniqueness
(2-Methylphenoxy)tris(2-methylpropyl)silane is unique due to the presence of both phenoxy and silane groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various scientific fields.
特性
CAS番号 |
59280-21-6 |
|---|---|
分子式 |
C19H34OSi |
分子量 |
306.6 g/mol |
IUPAC名 |
(2-methylphenoxy)-tris(2-methylpropyl)silane |
InChI |
InChI=1S/C19H34OSi/c1-15(2)12-21(13-16(3)4,14-17(5)6)20-19-11-9-8-10-18(19)7/h8-11,15-17H,12-14H2,1-7H3 |
InChIキー |
SBQOODMNGLDHMC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1O[Si](CC(C)C)(CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)

![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)





![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)


